molecular formula C17H15FO4 B13353272 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid

Cat. No.: B13353272
M. Wt: 302.30 g/mol
InChI Key: QOCCYNLOCNCWBY-JXMROGBWSA-N
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Description

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is an organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C17H15FO4

Molecular Weight

302.30 g/mol

IUPAC Name

(E)-3-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H15FO4/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H,19,20)/b10-7+

InChI Key

QOCCYNLOCNCWBY-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)/C=C/C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=CC(=O)O

Origin of Product

United States

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